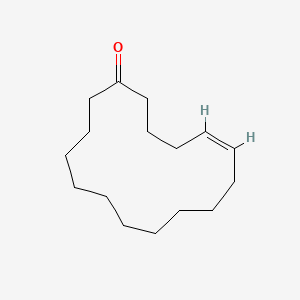
5-Cyclohexadecenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexadecenone is a cyclic ketone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Process : 5-Cyclohexadecenone can be synthesized from cyclododecanone through several steps including chlorination, Grignard reaction with vinylmagnesium chloride, rearrangement with aluminium isopropoxide, revinylation, and oxy-Cope rearrangement (Watanabe, Suga, Fujita, & Gomi, 1973).
- Musk-Like Odor : This compound, having a musk-like odor, is also synthesized from cyclododecane epoxide using a combination of vinylation and chromic oxidation (Suga, Watanabe, Fujita, & Gomi, 1974).
Applications in Fragrance Industry
- Fragrance Material : this compound is used in the fragrance industry. A detailed review of its toxicologic and dermatologic properties as a fragrance ingredient has been conducted, focusing on its physical properties, acute toxicity, skin irritation, sensitization, and genotoxicity data (Mcginty, Letizia, & Api, 2011).
Chemical Reactions and Properties
- Transannular Cyclization : Studies on transannular cyclizations of methyl-substituted 5-cyclodecenone, an analogue of this compound, show insights into its chemical properties and potential chemical applications (Chu, White, & Duclos, 2001).
- Complex Formations : Research on the complex formations of cis- and trans-cyclohexadecenone with γ-cyclodextrin in water reveals insights into the solubility and complexation behavior of these compounds (Köhler, Hohla, Söllner, & Eberle, 1998).
Eigenschaften
CAS-Nummer |
21944-95-6 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
(5Z)-cyclohexadec-5-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6- |
InChI-Schlüssel |
ABRIMXGLNHCLIP-VURMDHGXSA-N |
Isomerische SMILES |
C1CCCCCC(=O)CCC/C=C\CCCC1 |
SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
Kanonische SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
Andere CAS-Nummern |
37609-25-9 |
Synonyme |
5-cyclohexadecen-1-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




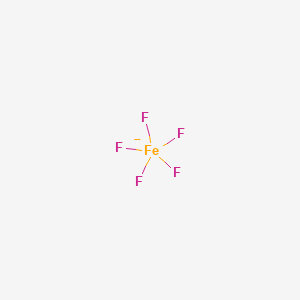
![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
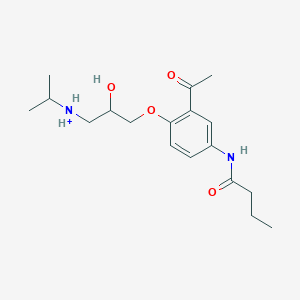


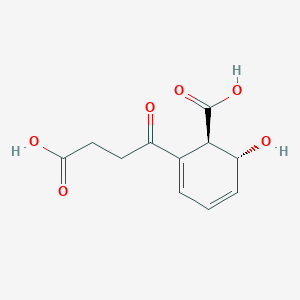
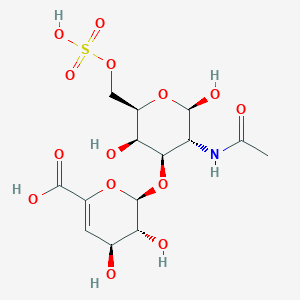

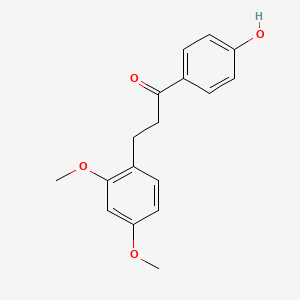

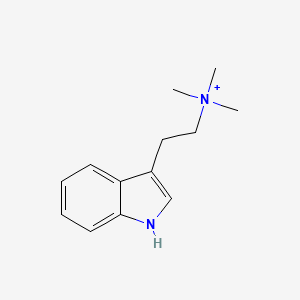

![[(2S,4R,5S)-6-[[(2R,4S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,6aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1233855.png)